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Compound of Interest

4-Methoxytryptamine
Compound Name:
hydrochloride

cat. No.: B3050521

This guide provides an objective comparison of 4-Methoxytryptamine (4-MeO-T) and 5-
Methoxytryptamine (5-MeO-T), two closely related tryptamine derivatives. As positional
iIsomers, they share the same chemical formula but exhibit distinct pharmacological profiles due
to the differential placement of the methoxy group on the indole ring. This analysis is intended
for researchers, scientists, and drug development professionals, offering a detailed
examination of their chemical properties, receptor interactions, and metabolic pathways,
supported by experimental data.

Chemical and Physical Properties

4-Methoxytryptamine and 5-Methoxytryptamine are substituted tryptamines structurally related
to the endogenous neurotransmitter serotonin (5-hydroxytryptamine).[1] The primary structural
difference lies in the position of the methoxy group (-OCHs) on the indole nucleus, which
significantly influences their interaction with biological targets.[1]
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Property 4-Methoxytryptamine 5-Methoxytryptamine
2-(4-methoxy-1H-indol-3- 2-(5-methoxy-1H-indol-3-
IUPAC Name
yl)ethanamine[2] yl)ethanamine[3]

Mexamine, O-

Synonyms 4-MeO-T, PAL-548|2] methylserotonin[3]
CAS Number 3610-35-3[2] 608-07-1[3]
Chemical Formula C11H14N20]2] C11H14N20[4]
Molar Mass 190.246 g-mol~1[2] 190.24 g-mol~1[4]
Melting Point Not specified 121-123 °CJ[5]

Pharmacological Profile: A Tale of Two Isomers

The positioning of the methoxy group critically alters the pharmacological activity of these
compounds, particularly their affinity and functional activity at serotonin (5-HT) receptors.

Receptor Binding and Functional Activity

Both compounds are potent agonists at the 5-HT2A receptor, a key target for many psychedelic
tryptamines. However, 5-Methoxytryptamine demonstrates exceptionally high potency at this
receptor.[2][3] 5-MeO-T is a non-selective agonist, interacting with a broad range of serotonin
receptors, including 5-HT1, 5-HT2, 5-HT4, 5-HTe, and 5-HT7 subtypes.[3] In contrast, the
characterization of 4-MeO-T is more focused on its activity at 5-HT2A and 5-HT1A receptors.[1]
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Target Receptor

4-Methoxytryptamine

5-Methoxytryptamine

ECso: 9.02 nM (Full Agonist,

ECso: 0.503 nM (Potent

5-HT2A _
Emax 108%)[1][2] Agonist)[3]

5-HT:A Agonist activity reported[1] Agonist activity reported[3]

N 25-fold more selective than for
5-HT2B Not specified

5-HT2A[3]

- 400-fold less selective than for

5-HT2C Not specified

5-HT2B[3]

Serotonin Transporter (SERT)

ICso0: 4,114 nM (Very low-
potency inhibitor)[2]

Weak reuptake inhibitor[6]

Monoamine Release

Inactive (ECso >10,000 nM)[2]

Dramatically reduced activity[3]

Melatonin Receptors

Interacts with melatonin

receptors[1]

No affinity, but can be

metabolized to melatonin[3]

Signaling Pathways

The primary mechanism for the psychedelic effects of many tryptamines is agonism at the 5-

HT2A receptor. This receptor is Gg-coupled, and its activation initiates a well-characterized

intracellular signaling cascade involving the activation of phospholipase C (PLC), leading to the

production of inositol triphosphate (IP3) and diacylglycerol (DAG).

Binds

4-MeO-T or 5-MeO-T 5-HT2A Receptor

Phospholipase C
(PLC)

Triphosphate (IPs) om ER
Downstream
Cellular Effects
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Fig. 1: Simplified 5-HT2A Gqg-coupled signaling pathway.
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Metabolism and In Vivo Effects

Metabolic Pathways

Both tryptamines are metabolized by monoamine oxidase (MAO), particularly MAO-A.[3] The
rapid metabolism of 5-MeO-T is cited as a likely reason for its oral inactivity in humans unless
co-administered with an MAO inhibitor (MAOI).[3] The primary metabolic route for 4-MeO-T is
presumed to be O-demethylation to 4-hydroxytryptamine.[1] 5-MeO-T can be formed in the
body via the N-deacetylation of melatonin.[3]

4-Methoxytryptamine Metabolism | | 5-Methoxytryptamine Metabolism

4-Methoxytryptamine Melatonin

D-demethylation
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4-Hydroxytryptamine 5-Methoxytryptamine

etabolized by
MAO-A

5-Methoxyindoleacetaldehyde
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Fig. 2: Comparative metabolic pathways.

In Vivo Animal Studies

In rodent models, 5-MeO-T is known to induce a head-twitch response (HTR), a behavioral
proxy for psychedelic effects in humans.[3] This effect is dose-dependent and can be blocked
by 5-HT2A receptor antagonists, confirming the receptor's role in its psychoactive effects.[3]
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While 4-MeO-T is a potent 5-HT2A agonist, specific HTR data is less commonly cited in the
reviewed literature. 5-MeO-T has been reported to cross the blood-brain barrier, though it may
also exhibit significant peripheral effects.[3]

Experimental Protocols

Methodology: Radioligand Receptor Binding Assay

Receptor binding affinities (Ki) are commonly determined using radioligand binding assays. The
general protocol involves incubating a specific receptor preparation with a known radiolabeled
ligand and a range of concentrations of the unlabeled test compound (e.g., 4-MeO-T or 5-MeO-
T).

Experimental Workflow

o Preparation of Receptor Source: Membranes are prepared from cells stably expressing the
human receptor of interest (e.g., 5-HT2A) or from homogenized brain tissue.

 Incubation: The receptor preparation is incubated in a buffer solution with a fixed
concentration of a suitable radioligand (e.g., [?H]ketanserin for 5-HT2A) and varying
concentrations of the competitor compound.

e Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating
the receptor-bound radioligand from the unbound radioligand.

» Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The data are analyzed using non-linear regression to determine the
concentration of the test compound that inhibits 50% of the specific binding of the radioligand
(ICs0). The ICso value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff

equation.
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1. Prepare Receptor Membranes

(e.g., from HEK293 cells expressing 5-HT2A)

2. Incubate Membranes with:
- Radioligand (e.qg., [(H]ketanserin)
- Test Compound (4/5-MeO-T)

3. Terminate Reaction
by Rapid Filtration

4. Wash Filters to Remove
Unbound Ligand

5. Measure Radioactivity
(Liquid Scintillation Counting)

6. Analyze Data
(Calculate ICso and Ki)

Click to download full resolution via product page

Fig. 3: General workflow for a radioligand binding assay.

Comparative Summary and Conclusion

While 4-Methoxytryptamine and 5-Methoxytryptamine are structurally similar positional
iIsomers, their pharmacological profiles are distinct, underscoring the importance of substituent
placement in drug design.

+ Potency: 5-MeO-T is an exceptionally potent 5-HT2A agonist, significantly more so than 4-
MeO-T.[2][3]
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o Selectivity: 5-MeO-T is a broad-spectrum serotonin agonist, whereas the known profile of 4-
MeO-T is more constrained to 5-HT2A and 5-HT:1A receptors.[1][3]

» Melatonin System Interaction: The two compounds interact with the melatonin system
differently. 4-MeO-T binds directly to melatonin receptors, while 5-MeO-T is a metabolic
precursor to melatonin but does not bind to its receptors.[1][3]

o Metabolism: Both are substrates for MAO-A, with the rapid metabolism of 5-MeO-T noted for
limiting its oral bioavailability.[3]

In conclusion, the shift of the methoxy group from the 4-position to the 5-position of the
tryptamine indole ring results in a dramatic increase in potency at the 5-HT2A receptor and a
broader engagement of the serotonergic system. These differences are critical for researchers
investigating the structure-activity relationships of tryptamines and for professionals in drug
development exploring these scaffolds for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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